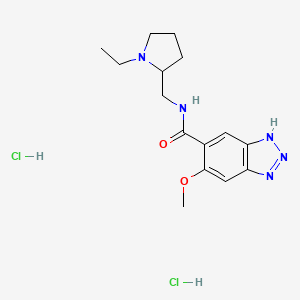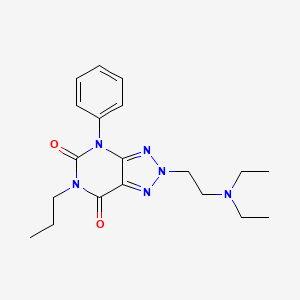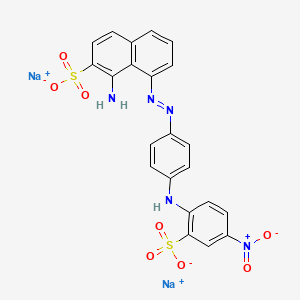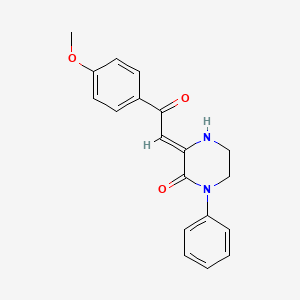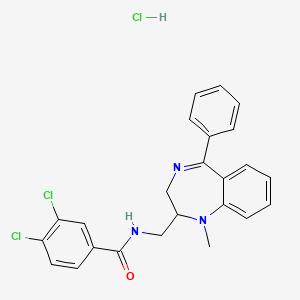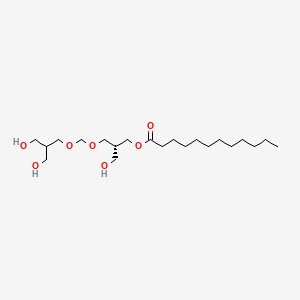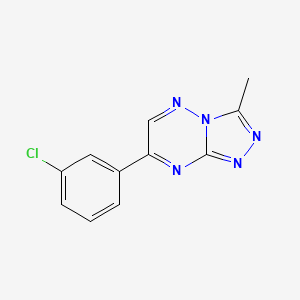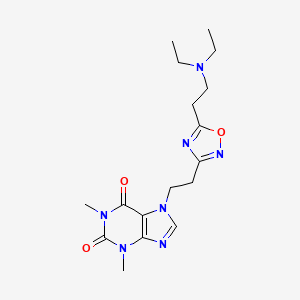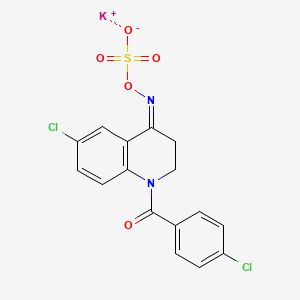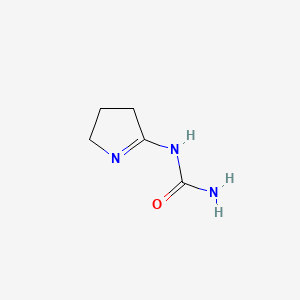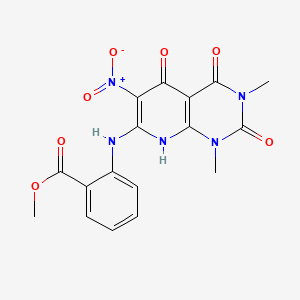
21,23-O-Diacetyl-27,28-didehydro-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-29-(O-t-butyloxyme)rifamycin S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 21,23-O-Diacetyl-27,28-didehydro-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-29-(O-t-butyloxyme)rifamycin S involves multiple steps, including acetylation, dehydrogenation, and hydrolysis reactions. The synthetic route typically starts with rifamycin S as the precursor, which undergoes acetylation at positions 21 and 23. This is followed by dehydrogenation at positions 27 and 28, and demethoxylation at position 27.
Chemical Reactions Analysis
21,23-O-Diacetyl-27,28-didehydro-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-29-(O-t-butyloxyme)rifamycin S undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double bonds and other functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: This compound is used as a model molecule to study complex organic reactions and mechanisms.
Medicine: Research is ongoing to explore its potential as an antibiotic or other therapeutic agent.
Mechanism of Action
The mechanism of action of 21,23-O-Diacetyl-27,28-didehydro-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-29-(O-t-butyloxyme)rifamycin S is not fully understood, but it is believed to involve interactions with bacterial RNA polymerase, similar to rifamycin. This interaction inhibits the transcription process, leading to the suppression of bacterial growth. The molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism .
Comparison with Similar Compounds
21,23-O-Diacetyl-27,28-didehydro-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-29-(O-t-butyloxyme)rifamycin S is unique due to its specific structural modifications. Similar compounds include:
Rifamycin S: The parent compound, known for its antibiotic properties.
Rifampicin: A well-known antibiotic derived from rifamycin.
Rifabutin: Another derivative of rifamycin with similar antibiotic properties.
These compounds share a common core structure but differ in their functional groups and specific modifications, leading to variations in their biological activities and applications.
Properties
CAS No. |
172097-88-0 |
|---|---|
Molecular Formula |
C44H56N2O14 |
Molecular Weight |
836.9 g/mol |
IUPAC Name |
[(2Z,4E,6S,7S,8R,9R,10S,11R,12R,13E,15E)-9,11-diacetyloxy-1-[[(2S)-2,5-dihydroxy-2,4-dimethyl-1,6,9-trioxobenzo[e][1]benzofuran-7-yl]amino]-2,6,8,10,12-pentamethyl-15-[(2-methylpropan-2-yl)oxyimino]-1-oxopentadeca-2,4,13-trien-7-yl] acetate |
InChI |
InChI=1S/C44H56N2O14/c1-21(37(56-27(7)47)25(5)39(58-29(9)49)26(6)38(57-28(8)48)22(2)18-15-19-45-60-43(10,11)12)16-14-17-23(3)42(54)46-30-20-31(50)32-33(36(30)52)35(51)24(4)40-34(32)41(53)44(13,55)59-40/h14-22,25-26,37-39,51,55H,1-13H3,(H,46,54)/b16-14+,18-15+,23-17-,45-19+/t21-,22+,25+,26-,37-,38+,39+,44-/m0/s1 |
InChI Key |
JXQRKXSRLSIQFB-HMFQRHFFSA-N |
Isomeric SMILES |
CC1=C(C2=C(C(=O)C=C(C2=O)NC(=O)/C(=C\C=C\[C@H](C)[C@@H]([C@@H](C)[C@H]([C@@H](C)[C@@H]([C@H](C)/C=C/C=N/OC(C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C)/C)C3=C1O[C@](C3=O)(C)O)O |
Canonical SMILES |
CC1=C(C2=C(C(=O)C=C(C2=O)NC(=O)C(=CC=CC(C)C(C(C)C(C(C)C(C(C)C=CC=NOC(C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C)C)C3=C1OC(C3=O)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyano-2-[3-[[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)phenyl]amino]-1H-isoindol-1-ylidene]acetamide](/img/structure/B12715634.png)
